Glucokinase activator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

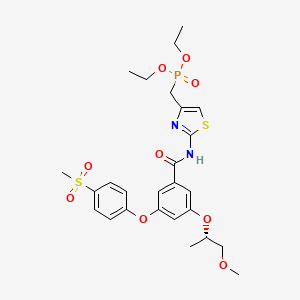

C26H33N2O9PS2 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]-3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)benzamide |

InChI |

InChI=1S/C26H33N2O9PS2/c1-6-34-38(30,35-7-2)16-20-17-39-26(27-20)28-25(29)19-12-22(36-18(3)15-33-4)14-23(13-19)37-21-8-10-24(11-9-21)40(5,31)32/h8-14,17-18H,6-7,15-16H2,1-5H3,(H,27,28,29)/t18-/m0/s1 |

InChI Key |

OQUMCVQSAWPKMT-SFHVURJKSA-N |

Isomeric SMILES |

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Glucokinase Activator 3: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) represents a pivotal enzymatic target for the therapeutic intervention of type 2 diabetes mellitus (T2DM). As a key regulator of glucose homeostasis, its activation offers a dual mechanism of action: enhancement of glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and metabolism in the liver. Glucokinase Activator 3 (GKA3), also known as R1511, emerged as a potent, orally active small molecule designed to allosterically activate glucokinase. Preclinical data demonstrated its efficacy in modulating glucose metabolism. This technical guide provides an in-depth analysis of the mechanism of action of GKA3, supported by available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways. It is important to note that the clinical development of GKA3 was discontinued by Roche after a Phase I single ascending-dose study, for which no data has been publicly reported.

Core Mechanism of Action

Glucokinase activators (GKAs) function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding catalytic site.[1][2] This binding induces a conformational change in the enzyme, stabilizing it in a more active state.[2] The primary consequence of this allosteric activation is an increased affinity of glucokinase for its substrate, glucose.[2] This heightened sensitivity allows the enzyme to be more active at lower glucose concentrations, effectively lowering the threshold for glucose-stimulated metabolic pathways.[2]

GKA3 is a potent activator of glucokinase with an AC50 of 38 nM.[3] The AC50 value represents the concentration of the activator required to achieve 50% of the maximum enzyme activation.

The mechanism of GKA3, like other GKAs, is bimodal, targeting both the pancreas and the liver to exert its glucose-lowering effects.

Pancreatic Action: Enhancing Insulin Secretion

In pancreatic β-cells, glucokinase acts as the primary glucose sensor, coupling changes in blood glucose levels to the secretion of insulin.[4] The process is initiated by the entry of glucose into the β-cell via the GLUT2 transporter. Glucokinase then phosphorylates glucose to glucose-6-phosphate (G6P), the rate-limiting step in glycolysis. The subsequent metabolism of G6P leads to an increase in the intracellular ATP/ADP ratio. This change in the nucleotide ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels (VGCCs), resulting in an influx of Ca2+ ions. The rise in intracellular calcium concentration is the final trigger for the exocytosis of insulin-containing granules.[5]

By increasing the affinity of glucokinase for glucose, GKA3 enhances the rate of glycolysis at any given glucose concentration, leading to a more robust insulin secretion in response to glucose.

Hepatic Action: Promoting Glucose Uptake and Glycogen Synthesis

In the liver, glucokinase plays a crucial role in postprandial glucose disposal.[6] After a meal, when blood glucose levels are elevated, the increased activity of hepatic glucokinase promotes the conversion of glucose to G6P. This G6P can then enter two primary metabolic pathways: glycolysis for energy production or conversion to glycogen for storage. A key regulatory mechanism in the liver is the interaction of glucokinase with the glucokinase regulatory protein (GKRP). In the fasting state (low glucose), GKRP binds to glucokinase and sequesters it in the nucleus, rendering it inactive.[1] Following a meal (high glucose), glucose promotes the dissociation of the glucokinase-GKRP complex, allowing glucokinase to translocate to the cytoplasm and exert its catalytic activity.[1] Glucokinase activators can further enhance this process by directly activating the cytoplasmic glucokinase and potentially promoting the dissociation from GKRP.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its effects.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| AC50 (Glucokinase Activation) | 38 nM | Recombinant Enzyme | [3] |

| Off-Target Activity | |||

| hERG Channel Inhibition | 60% at 10 µM | Patch Clamp Assay | N/A |

| Sodium Channel Inhibition | 40% at 10 µM | Patch Clamp Assay | N/A |

| In Vivo Efficacy | |||

| Oral Glucose Tolerance Test (OGTT) | Efficacious at 1.83 mg/kg | Diet-Induced Obese (DIO) Mice | N/A |

N/A: While the information is cited in secondary sources, the primary publication with detailed experimental conditions is not available.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

Caption: GKA3 enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Signaling Pathway of Glucokinase Activation in Hepatocytes

Caption: GKA3 promotes hepatic glucose uptake and glycogen synthesis.

Experimental Protocols

Detailed experimental protocols for the specific studies on GKA3 are not publicly available. The following are representative protocols for the key assays used to characterize glucokinase activators, based on standard methodologies in the field.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

-

Recombinant human glucokinase

-

This compound (GKA3)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

-

ATP solution

-

Glucose solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+ solution

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of GKA3 in DMSO.

-

Create a serial dilution of GKA3 in the assay buffer.

-

In a 384-well plate, add the following to each well:

-

Assay Buffer

-

GKA3 dilution or vehicle (DMSO) for control

-

Recombinant glucokinase

-

Glucose solution (at a fixed concentration, e.g., 5 mM)

-

G6PDH

-

NADP+

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the ATP solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic read). The rate of NADPH production is directly proportional to the glucokinase activity.

-

Plot the rate of reaction against the concentration of GKA3 and fit the data to a four-parameter logistic equation to determine the AC50 value.

hERG and Sodium Channel Inhibition Assay (Patch Clamp Electrophysiology)

This assay assesses the off-target effects of GKA3 on ion channel function using the whole-cell patch-clamp technique.

Materials:

-

HEK293 cells stably expressing the hERG potassium channel or a specific sodium channel subtype (e.g., Nav1.5)

-

This compound (GKA3)

-

External solution (e.g., Tyrode's solution)

-

Internal solution (pipette solution)

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Micropipettes

Procedure:

-

Culture the cells to an appropriate confluency.

-

Prepare a stock solution of GKA3 in DMSO and dilute it to the final test concentration (e.g., 10 µM) in the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a specific voltage protocol to elicit the ionic current of interest (e.g., a depolarizing step to activate hERG channels).

-

Record the baseline current in the absence of the compound.

-

Perfuse the cell with the GKA3-containing external solution and record the current again after it reaches a steady state.

-

Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of GKA3.

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This in vivo assay evaluates the effect of GKA3 on glucose disposal in a disease-relevant animal model.

Materials:

-

Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)

-

This compound (GKA3)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the DIO mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer GKA3 (e.g., 1.83 mg/kg) or vehicle control to the mice via oral gavage.

-

After a specified time (e.g., 30 minutes), administer a glucose solution via oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both the GKA3-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Conclusion

This compound is a potent allosteric activator of glucokinase with a clear dual mechanism of action in the pancreas and liver, leading to improved glucose homeostasis in preclinical models. While its clinical development has been halted, the study of GKA3 and other compounds in its class has provided valuable insights into the therapeutic potential and challenges of targeting glucokinase for the treatment of type 2 diabetes. The information presented in this guide serves as a comprehensive resource for understanding the fundamental pharmacology of this class of molecules. Further research into the reasons for the discontinuation of GKA3 and other early-generation GKAs is crucial for the successful development of future glucokinase activators with improved safety and long-term efficacy profiles.

References

The Discovery and Synthesis of Glucokinase Activator 3: A Preclinical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of Glucokinase activator 3. Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, primarily by regulating insulin secretion in pancreatic β-cells and managing glucose uptake and release in the liver.[1] Small molecule activators of glucokinase represent a promising therapeutic avenue for type 2 diabetes.[2] this compound, also identified as compound 11 in foundational research, is a potent, orally active full glucokinase activator.[1][2] Its study was instrumental in the development of partial glucokinase activators, such as BMS-820132, aiming to mitigate the hypoglycemia risk associated with full activation while retaining efficacy.[2][3]

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and off-target effects.

| In Vitro Potency | |

| Parameter | Value |

| AC50 (Glucokinase Activation) | 38 nM[1] |

| Off-Target Activity | |

| Target | Inhibition at 10 µM |

| hERG Channel | 60%[1] |

| Sodium Channel | 40%[1] |

Signaling Pathway and Mechanism of Action

Glucokinase activators (GKAs) like this compound bind to an allosteric site on the glucokinase enzyme.[1] This binding induces a conformational change that enhances the enzyme's affinity for glucose, thereby increasing the rate of glucose phosphorylation to glucose-6-phosphate.[1] In pancreatic β-cells, this amplified glucose metabolism leads to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers insulin secretion. In the liver, enhanced glucokinase activity promotes glucose uptake and conversion to glycogen for storage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucokinase Activation Assay

The in vitro potency of this compound was determined using a biochemical assay that measures the enzymatic activity of glucokinase.

-

Enzyme and Substrates : Recombinant human glucokinase was used. The assay mixture contained glucose, ATP, and any necessary co-factors in a buffered solution.

-

Compound Incubation : A range of concentrations of this compound was incubated with the glucokinase enzyme and substrates.

-

Detection : The rate of glucose-6-phosphate production was measured, typically through a coupled enzymatic reaction that results in the generation of a fluorescent or luminescent signal (e.g., by coupling to glucose-6-phosphate dehydrogenase and measuring NADPH production).

-

Data Analysis : The concentration-response data were fitted to a four-parameter logistic equation to determine the AC50 value, which is the concentration of the activator that elicits 50% of the maximal response.

hERG and Sodium Channel Patch-Clamp Assays

To assess the potential for cardiac liability, the effect of this compound on the hERG potassium channel and cardiac sodium channels was evaluated using electrophysiology.[4][5][6]

-

Cell Line : A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel or the relevant sodium channel subtype was used.[6]

-

Electrophysiology : Whole-cell patch-clamp recordings were performed.[7] Cells were voltage-clamped, and specific voltage protocols were applied to elicit ionic currents through the channels of interest.

-

Compound Application : this compound was perfused onto the cells at a test concentration (e.g., 10 µM).

-

Data Acquisition and Analysis : The peak current amplitude in the presence of the compound was compared to the baseline current before compound application to calculate the percentage of inhibition.[8]

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

The in vivo efficacy of this compound was assessed in a diet-induced obese (DIO) mouse model, which mimics many features of human type 2 diabetes.[9][10]

-

Animal Model : Male C57BL/6 mice were fed a high-fat diet for a specified period to induce obesity and insulin resistance.

-

Fasting : Mice were fasted overnight (typically 16-18 hours) prior to the test.[10]

-

Compound Administration : this compound was administered orally at a dose of 1.83 mg/kg (3 µmol/kg).[1]

-

Glucose Challenge : A bolus of glucose (typically 2 g/kg) was administered orally.[11]

-

Blood Glucose Monitoring : Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge, and blood glucose levels were measured using a glucometer.[10]

-

Data Analysis : The area under the curve (AUC) for blood glucose was calculated and compared between the vehicle-treated and compound-treated groups to assess the improvement in glucose tolerance.

Preclinical Development Workflow

The discovery and preclinical evaluation of a glucokinase activator like this compound typically follows a structured workflow, from initial screening to in vivo efficacy and safety assessment.

Synthesis and Structure-Activity Relationship (SAR)

This compound is part of a series of amino heteroaryl phosphonate benzamides.[3] The synthesis and structure-activity relationship studies that led to its identification were part of a broader effort to develop potent and safe glucokinase activators.[2] Specifically, this compound (compound 11) was identified as a "full GK activator".[2] While highly potent, full activators carry a higher risk of hypoglycemia.[3] This led to further optimization, culminating in the discovery of "partial GK activators" like BMS-820132 (compound 31), which was designed to have a reduced risk of hypoglycemia while maintaining significant efficacy.[2] The detailed synthesis protocols for this compound are proprietary but are based on standard medicinal chemistry techniques for the assembly of substituted benzamides and heteroaromatic systems. The key structural motifs include a central benzamide core, an amino heteroaryl group, and a phosphonate moiety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-820132 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glucokinase Activators in Regulating Glucose Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis.[1][2] It functions as a glucose sensor in key metabolic tissues, primarily pancreatic β-cells and hepatocytes, triggering shifts in carbohydrate metabolism in response to fluctuating glucose levels.[1][2] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3][4] In the liver, it controls the first step of both glycogen synthesis and glycolysis, thereby regulating hepatic glucose uptake.[1][5]

Given its central role, pharmacological activation of GK has been a key strategy for the treatment of type 2 diabetes mellitus (T2DM).[6][7][8] Glucokinase activators (GKAs) are small-molecule allosteric activators that enhance GK activity, aiming to improve glycemic control by augmenting both insulin secretion and hepatic glucose uptake.[7][9][10] This technical guide provides an in-depth overview of the role of GKAs, using "Glucokinase Activator 3" (GKA3) as a representative compound, in regulating glucose homeostasis. It details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols.

Core Mechanism: The Glucokinase Glucose Sensor

Glucokinase has unique kinetic properties that distinguish it from other hexokinases, making it an ideal glucose sensor:

-

Low Glucose Affinity: GK has a half-saturation concentration (S0.5) for glucose of approximately 7-8 mM, which is within the normal physiological range of blood glucose fluctuations (4–10 mM).[1][8][11] This allows its activity to change dynamically in response to changes in blood glucose.

-

Sigmoidal Kinetics: GK exhibits positive cooperativity with glucose, resulting in a sigmoidal activity curve. This makes the enzyme highly sensitive to small changes in glucose concentration around the physiological set point.[11]

-

Lack of Product Inhibition: Unlike other hexokinases, GK is not inhibited by its product, glucose-6-phosphate (G6P), at physiological concentrations.[1][3] This allows for a sustained response even when G6P levels are high.

Mutations in the GCK gene underscore its critical role; inactivating mutations can cause maturity-onset diabetes of the young (MODY), while activating mutations lead to persistent hyperinsulinemic hypoglycemia.[3][7][12]

This compound (GKA3): A Representative Allosteric Activator

GKAs are a class of drugs that bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[7][10][13] This binding event stabilizes a high-affinity conformation of the enzyme, leading to:

-

Increased affinity for glucose (lower S0.5).

By enhancing GK's catalytic efficiency, GKA3 effectively lowers the threshold for glucose-stimulated insulin release in the pancreas and promotes glucose uptake and metabolism in the liver.

Signaling Pathways and Mechanisms of Action

Pancreatic β-Cell: Enhancing Insulin Secretion

In the pancreatic β-cell, GK acts as the primary glucose sensor that couples blood glucose levels to insulin release. The activation of GK by GKA3 enhances this process.

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Hepatic glucose uptake: Significance and symbolism [wisdomlib.org]

- 6. What's the latest update on the ongoing clinical trials related to glucokinase? [synapse.patsnap.com]

- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Glucokinase mutations, insulin secretion, and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Glucokinase Activators: An In-depth Technical Guide

Introduction

Glucokinase (GK), also known as hexokinase IV, serves as a principal glucose sensor in the body, playing a pivotal role in glucose homeostasis.[1][2] It is predominantly expressed in pancreatic β-cells, hepatocytes, and certain endocrine and nervous system cells.[2] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3][4] In the liver, GK governs the uptake and conversion of glucose to glycogen.[2][5][6] Given its central role, pharmacological activation of glucokinase has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM).[3][7]

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its maximal catalytic rate.[1][2] This dual action leads to a potentiation of insulin biosynthesis and secretion, increased hepatic glucose uptake, and augmented glucose metabolism.[2] This technical guide provides a comprehensive overview of the preclinical efficacy of glucokinase activators, with a focus on quantitative data, experimental methodologies, and key signaling pathways. While the user requested information on "Glucokinase activator 3," this specific compound is not prominently featured in the available literature. Therefore, this guide will synthesize data from a range of well-characterized preclinical GKAs, including Dorzagliatin, TTP399, MK-0941, and GKA23, to provide a representative understanding of the compound class.

Mechanism of Action and Signaling Pathways

GKAs enhance glucose sensing and metabolism in key metabolic tissues. The primary mechanisms involve the potentiation of insulin secretion from pancreatic β-cells and the stimulation of glucose uptake and metabolism in hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, GKAs lower the glucose threshold for insulin secretion. By activating GK, these compounds increase the rate of glucose phosphorylation to glucose-6-phosphate (G6P), a critical step in glycolysis.[8] The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.[3][8]

Hepatic Glucose Metabolism

In hepatocytes, GK activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state at low glucose concentrations.[4] GKAs can promote the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and subsequent activation.[9] This enhances hepatic glucose uptake, glycolysis, and glycogen synthesis, thereby reducing hepatic glucose production.[5] Some newer generation GKAs, like TTP399, are designed to be hepato-selective and do not disrupt the GK-GKRP interaction, potentially reducing the risk of hypoglycemia.[8][9]

Quantitative Preclinical Efficacy Data

The preclinical efficacy of GKAs has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data for several representative GKAs.

Table 1: In Vitro Enzyme Kinetics and Cellular Activity

| Compound | Assay System | Parameter | Value | Reference |

| MK-0941 | Recombinant human GK | S0.5 (Glucose) | 6.9 mM (control) vs 1.4 mM (1 µM MK-0941) | [10] |

| Vmax | 1.5-fold increase | [10] | ||

| EC50 (2.5 mM Glucose) | 0.240 µM | [10] | ||

| EC50 (10 mM Glucose) | 0.065 µM | [10] | ||

| Isolated rat islets | Insulin Secretion | 17-fold increase (10 µM MK-0941) | [10] | |

| Isolated rat hepatocytes | Glucose Uptake | Up to 18-fold increase (10 µM MK-0941) | [10] | |

| GKA23 | Recombinant rat GK | S0.5 (Glucose) | 9.59 mM (control) vs 0.54 mM (GKA23) | [11] |

| Vmax | 15% decrease | [11] | ||

| EC50 (5 mM Glucose) | 152 nM | [11] | ||

| Recombinant mouse GK | S0.5 (Glucose) | 11.31 mM (control) vs 0.67 mM (GKA23) | [11] | |

| Vmax | 24% increase | [11] | ||

| EC50 (5 mM Glucose) | 267 nM | [11] | ||

| Dorzagliatin | Purified GK | Vmax of activation | Higher than MK-0941 at 0.025 & 0.25 µmol/L | [12] |

| Human islets (T2D) | Insulin Secretion | Dose-dependently reduces glucose threshold | [12] |

Table 2: In Vivo Efficacy in Animal Models of Type 2 Diabetes

| Compound | Animal Model | Dosing | Key Findings | Reference |

| GKA71 | hyperglycaemic gkwt/del mice | 2.5 & 5 mg·kg−1·day−1 for 11 months | Sustained lowering of blood glucose. At week 49, 5 mg/kg dose lowered 4-hour fasted blood glucose (14.4 vs 16.9 mM in controls). | [13] |

| MK-0941 | High-fat diet C57BL/6J mice, db/db mice, HFD + STZ mice | Twice daily for 16 days | Strong glucose-lowering activity. | [10] |

| Nondiabetic dogs | Once daily for 4 days | Reduced total AUC plasma glucose during OGTT. | [10] | |

| GKA23 | High-fat diet mice | Sub-chronic treatment | Improved glucose homeostasis and lipid profile. | [11][14] |

| ARRY-403 | Multiple in vivo T2D models | Once daily | Rapid and maximal efficacy in controlling fasting and non-fasting glucose within 5-8 days. Additive glucose control with metformin, DPP4 inhibitors, or PPARγ agonists. | [15] |

| Globalagliatin | Chinese patients with T2DM | 20-120 mg & 80-320 mg ascending doses for 7 days | Significant reductions in FPG, 24-hour glucose AUC, and glycated albumin. Improved insulin resistance (Matsuda index). | [16] |

| Dorzagliatin | T2DM patients (Phase III) | Add-on to metformin | Significantly reduced HbA1c vs. placebo (44% of patients reached <7% HbA1c vs 10% in placebo). | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are outlines of key experimental protocols employed in the evaluation of GKAs.

In Vitro Glucokinase Activity Assay

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Methodology:

-

Enzyme Source: Purified recombinant human, rat, or mouse glucokinase is used.

-

Reaction: The assay couples the phosphorylation of glucose by GK to the oxidation of the resulting glucose-6-phosphate by G6P dehydrogenase. This second reaction reduces NADP+ to NADPH.

-

Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to GK activity.

-

Data Analysis: Kinetic parameters such as the glucose concentration required for half-maximal activity (S0.5), maximal velocity (Vmax), and the effective concentration for 50% activation (EC50) at a fixed glucose concentration are determined by fitting the data to appropriate enzyme kinetic models.[10][11]

Isolated Pancreatic Islet Insulin Secretion Assay

This experiment assesses the effect of GKAs on glucose-stimulated insulin secretion from intact pancreatic islets.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats, mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: Islets are then incubated with varying concentrations of glucose in the presence or absence of the test GKA.

-

Sample Collection: Supernatants are collected after the incubation period.

-

Quantification: The concentration of insulin in the supernatant is measured using methods such as radioimmunoassay (RIA) or ELISA.[10]

Hepatocyte Glucose Uptake Assay

This assay quantifies the effect of GKAs on glucose uptake in primary liver cells.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rodent livers via collagenase perfusion.

-

Cell Culture: The isolated hepatocytes are plated and cultured to form a monolayer.

-

Treatment: Cells are treated with the test GKA or vehicle control in a medium containing radiolabeled glucose (e.g., 14C- or 3H-glucose).

-

Incubation: Cells are incubated for a defined period to allow for glucose uptake.

-

Measurement: The reaction is stopped, and the cells are lysed. The amount of intracellular radiolabeled glucose is quantified using a scintillation counter. The data is normalized to the total protein content of the cell lysate.[10][11]

In Vivo Studies in Diabetic Animal Models

These studies evaluate the glucose-lowering efficacy and overall metabolic effects of GKAs in a physiological context.

Methodology:

-

Animal Models: A variety of animal models of T2DM are used, including genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) and diet-induced obesity/diabetes models (e.g., mice or rats on a high-fat diet).[10][11][13]

-

Compound Administration: The GKA is administered orally (e.g., by gavage) or via other appropriate routes, typically once or twice daily.

-

Monitoring: Key metabolic parameters are monitored over the course of the study, including:

-

Blood Glucose: Measured from tail vein blood samples at various time points (fasting, postprandial, or during an oral glucose tolerance test - OGTT).

-

Plasma Insulin: Measured to assess the effect on insulin secretion.

-

Lipids: Plasma triglycerides and cholesterol are often measured, as some earlier GKAs were associated with dyslipidemia.[6][13]

-

HbA1c: Measured in longer-term studies as an indicator of long-term glycemic control.

-

-

Oral Glucose Tolerance Test (OGTT): After a period of fasting, animals are given an oral glucose challenge. Blood glucose and insulin levels are measured at multiple time points to assess glucose disposal and insulin response.[13]

Conclusion

Preclinical studies have consistently demonstrated that glucokinase activators effectively lower blood glucose by targeting the core pathophysiological defects of T2DM: impaired insulin secretion and increased hepatic glucose production.[3][8] The data from various compounds show potent in vitro activation of the glucokinase enzyme, leading to enhanced insulin secretion from pancreatic islets and increased glucose uptake in hepatocytes. In vivo, GKAs have demonstrated robust glucose-lowering efficacy in a range of diabetic animal models.[10][11][13]

The development of newer generation GKAs, such as the dual-acting dorzagliatin and the hepato-selective TTP399, reflects ongoing efforts to optimize the therapeutic window and minimize potential side effects like hypoglycemia and dyslipidemia that were concerns with earlier compounds.[5][8] The comprehensive preclinical data package, including detailed mechanistic studies, quantitative efficacy data, and well-defined experimental protocols, provides a strong foundation for the clinical development and therapeutic application of this promising class of antidiabetic agents.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - Public Library of Science - Figshare [plos.figshare.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. Safety, Pharmacokinetics, and Pharmacodynamics of Globalagliatin, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Enzymatic and Kinetic Parameters of Glucokinase Activators

An In-depth Technical Guide to the In Vitro Characterization of Glucokinase Activator 3's Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methods for characterizing the enzymatic activity of this compound (GKA3), a representative small molecule activator of Glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a key target for the development of novel therapeutics for type 2 diabetes.[1][2][3][4] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of GKA3's mechanism of action.

The efficacy of a glucokinase activator is determined by its ability to enhance the enzyme's affinity for glucose and/or increase its maximal velocity (Vmax). The following tables summarize the key enzymatic and kinetic parameters for a representative Glucokinase Activator (GKA) in comparison to baseline GK activity. These parameters are typically determined using the enzymatic assays described in the subsequent sections.

Table 1: Effect of GKA3 on Human Glucokinase Kinetics

| Parameter | Condition | Value |

| S0.5 (Glucose) | Wild-Type GK | ~7-8 mM[4][5] |

| + GKA23 | 0.54 ± 0.05 mM[6] | |

| EC50 | GKA23 (at 5 mM Glucose) | 152 ± 2 nM[6] |

| Dorzagliatin (at 5 mM Glucose) | Unchanged from 3 to 5 mM glucose[7] | |

| Vmax | + GKA23 | Reduced by 15 ± 3%[6] |

| + Dorzagliatin (0.25 µmol/L) | Higher than MK-0941[7] | |

| Hill Coefficient (nH) | Wild-Type GK | ~1.7-2.0[4][7] |

Table 2: Comparative EC50 Values of Different Glucokinase Activators

| Activator | Glucose Concentration | EC50 |

| Dorzagliatin | 3 mmol/L | [Value not explicitly stated, but dose-dependency shown][7] |

| 5 mmol/L | [Value not explicitly stated, but dose-dependency shown][7] | |

| 10 mmol/L | Decreased compared to 3 and 5 mmol/L[7] | |

| MK-0941 | 3 mmol/L | [Value not explicitly stated, but dose-dependency shown][7] |

| 5 mmol/L | [Value not explicitly stated, but dose-dependency shown][7] | |

| 10 mmol/L | Increased compared to 5 mmol/L[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of glucokinase activators. The following are protocols for key experiments.

Recombinant Human Glucokinase Expression and Purification

Objective: To produce purified, active human glucokinase for use in enzymatic assays.

Methodology:

-

Expression: Human wild-type glucokinase is expressed in an Escherichia coli system, often as a fusion protein with a tag such as Glutathione S-transferase (GST) to facilitate purification.[7]

-

Lysis: Bacterial cells are harvested and lysed using standard techniques (e.g., sonication or high-pressure homogenization) in a buffer containing protease inhibitors.

-

Purification: The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged glucokinase is loaded onto a glutathione-agarose affinity column.

-

Elution: After washing the column to remove non-specifically bound proteins, the purified GST-glucokinase is eluted using a buffer containing reduced glutathione.

-

Quality Control: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA).

Glucokinase Activity Assay (NADP+/NADPH-Coupled)

Objective: To measure the enzymatic activity of glucokinase in the presence and absence of an activator by monitoring the production of glucose-6-phosphate.[7]

Principle: This is a continuous spectrophotometric rate determination assay.[8] Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The G6P produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucokinase activity.[8]

Reagents:

-

Assay Buffer: 75 mM Tris-HCl, pH 9.0 at 30°C.[8]

-

Magnesium Chloride (MgCl2): 600 mM stock solution.[8]

-

Adenosine Triphosphate (ATP): 120 mM stock solution.[8]

-

β-D(+)Glucose: 360 mM stock solution.[8]

-

β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+): 27 mM stock solution.[8]

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): Solution containing 100 units/ml.[8]

-

Recombinant Human Glucokinase

-

This compound (GKA3) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture in a 384-well plate containing the assay buffer, MgCl2, ATP, glucose, NADP+, and G6PDH at their final assay concentrations.[7]

-

Add varying concentrations of GKA3 (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the purified recombinant human glucokinase.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 30°C).[8]

-

The rate of the reaction (rate of increase in A340nm/minute) is calculated from the linear portion of the progress curve.[8]

Data Analysis:

-

EC50 Determination: Plot the reaction rates against the logarithm of the GKA3 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[7]

-

S0.5 (Glucose Affinity) Determination: Perform the assay with varying concentrations of glucose in the presence and absence of a fixed concentration of GKA3. Plot the reaction rates against glucose concentration and fit to the Hill equation to determine the S0.5.

-

Vmax Determination: The maximal velocity is determined from the plateau of the substrate saturation curve.

Hepatocyte Glucose Uptake Assay

Objective: To assess the effect of GKA3 on glucose uptake in a cellular context.

Methodology:

-

Cell Culture: Culture primary rat or human hepatocytes in appropriate media.

-

Treatment: Incubate the hepatocytes with varying concentrations of GKA3 or vehicle control for a specified period.

-

Glucose Uptake: Add radiolabeled glucose (e.g., 3H-2-deoxyglucose) to the cells and incubate for a short period.

-

Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabeled glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of radiolabeled glucose taken up by GKA3-treated cells to control cells.

Mandatory Visualizations

The following diagrams illustrate key processes related to the characterization and mechanism of action of this compound.

Caption: Workflow for the in vitro enzymatic characterization of a glucokinase activator.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Effects of Glucokinase Activators on Pancreatic Beta-Cell Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucokinase (GK) serves as the primary glucose sensor in pancreatic beta-cells, playing a pivotal role in glucose-stimulated insulin secretion (GSIS). Glucokinase activators (GKAs) are a class of therapeutic compounds that allosterically activate GK, thereby enhancing beta-cell function. This technical guide provides an in-depth analysis of the effects of GKAs on pancreatic beta-cell function, with a focus on a representative compound, referred to herein as Glucokinase Activator 3 (GKA3), for which publicly available data from analogous compounds such as GKA50 and Dorzagliatin will be used as a proxy. This document details the molecular mechanisms of action, presents quantitative data on the impact of GKAs on insulin secretion, cell proliferation, and apoptosis, and provides comprehensive experimental protocols for key assays. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the science underpinning GKA therapeutics.

Introduction

The regulation of glucose homeostasis is a complex physiological process in which pancreatic beta-cells are central players. The secretion of insulin in response to elevated blood glucose levels is a critical component of this regulation. Glucokinase (GK) catalyzes the first and rate-limiting step of glycolysis in beta-cells, the phosphorylation of glucose to glucose-6-phosphate.[1][2] The unique kinetic properties of GK, including its relatively low affinity for glucose and lack of product inhibition, allow it to function as a highly effective glucose sensor.[2]

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1] This activation of GK leads to a potentiation of glucose metabolism within the beta-cell, resulting in a cascade of downstream events that ultimately augment insulin secretion. Furthermore, emerging evidence suggests that GKAs may also exert beneficial long-term effects on beta-cell health, including promoting proliferation and preventing apoptosis.[3]

This guide will explore the multifaceted effects of a representative GKA, termed GKA3, on pancreatic beta-cell function, drawing upon data from well-characterized GKAs to provide a comprehensive overview for researchers and drug development professionals.

Molecular Mechanism of Action

The primary mechanism of action of GKA3 in pancreatic beta-cells is the allosteric activation of glucokinase. This leads to an increased rate of glucose phosphorylation, which in turn elevates the intracellular ratio of adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[2] This rise in the ATP/ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels in the beta-cell membrane, leading to membrane depolarization. The depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[4][5]

Beyond this acute effect on insulin secretion, GKA3 also influences signaling pathways that regulate beta-cell proliferation and survival. A key pathway involves the upregulation of Insulin Receptor Substrate-2 (IRS-2).[3] Increased IRS-2 signaling leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) pathway. Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 beta (GSK3β). The inactivation of GSK3β prevents the degradation of proteins involved in cell cycle progression, thereby promoting beta-cell proliferation.[6] Furthermore, the activation of the Akt pathway is known to have anti-apoptotic effects.[3]

Signaling Pathway Diagrams

Caption: GKA3-mediated potentiation of glucose-stimulated insulin secretion.

Caption: GKA3 signaling pathway for beta-cell proliferation and survival.

Quantitative Data on Beta-Cell Function

The following tables summarize the quantitative effects of representative GKAs on key aspects of pancreatic beta-cell function. It is important to note that the term "this compound (GKA3)" is used here as a representative placeholder. The data presented are derived from studies on well-characterized GKAs such as GKA50 and Dorzagliatin.

Table 1: Effects on Insulin Secretion

| Parameter | GKA | Cell/Islet Type | Glucose Condition | Effect | Reference |

| EC50 for Insulin Secretion | GKA50 | MIN6 Cells | 5 mmol/L | ~0.3 µmol/L | [4][5] |

| Glucose EC50 Shift | GKA50 (1 µmol/L) | Rat Islets | - | Leftward shift by 3 mmol/L | [4][5] |

| Glucose EC50 Shift | GKA50 (1 µmol/L) | MIN6 Cells | - | Leftward shift by ~10 mmol/L | [4][5] |

| Second-Phase Insulin Secretion | Dorzagliatin | Human (Impaired Glucose Tolerance) | 12 mmol/L hyperglycemic clamp | 1.3-fold increase | [7] |

Table 2: Effects on Beta-Cell Proliferation

| Parameter | GKA | Cell Type | Glucose Condition | Effect | Reference |

| Cell Replication | GKA50 & LY2121260 | INS-1 Cells | 3 mmol/L | >20-fold increase | [3] |

| Cell Number | GKA50 & LY2121260 | INS-1 Cells | 3 mmol/L | Increased | [3] |

Table 3: Effects on Beta-Cell Apoptosis

| Parameter | GKA | Cell Type | Apoptotic Stimulus | Effect | Reference |

| Apoptosis | GKA50 | INS-1 Cells | Chronic high glucose | Prevented | [3] |

| Apoptosis | Dorzagliatin | Pancreatic Beta-Cells | General | Limits apoptosis | [8] |

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with isolated pancreatic islets.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4.

-

Low glucose KRB (e.g., 2.8 mM glucose).

-

High glucose KRB (e.g., 16.7 mM glucose).

-

GKA3 solution in a suitable vehicle (e.g., DMSO).

-

Vehicle control.

-

Isolated pancreatic islets.

-

Multi-well plates (e.g., 24-well).

-

Incubator (37°C, 5% CO2).

-

Insulin ELISA kit.

Procedure:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (e.g., 10-15 islets per well). Wash the islets with low glucose KRB. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB with either vehicle or GKA3. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Remove the low glucose buffer and add high glucose KRB with either vehicle or GKA3. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein/DNA content. Express the results as fold-change in insulin secretion upon high glucose stimulation compared to basal conditions, and compare the effects of GKA3 to the vehicle control.

Caption: Experimental workflow for the GSIS assay.

Beta-Cell Proliferation Assay (BrdU Incorporation)

This protocol is for assessing DNA synthesis in a beta-cell line (e.g., INS-1 or MIN6).

Materials:

-

Beta-cell line (e.g., INS-1).

-

Cell culture medium.

-

GKA3 solution.

-

Vehicle control.

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution.

-

Fixation/denaturation solution.

-

Anti-BrdU primary antibody.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed beta-cells in a multi-well plate with coverslips and allow them to adhere.

-

Treatment: Treat the cells with GKA3 or vehicle control in the appropriate culture medium for the desired duration (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard immunocytochemistry protocols.

-

DNA Denaturation: Treat the cells with an acid solution (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU. Neutralize with a basic buffer.

-

Immunostaining: Block non-specific antibody binding and then incubate with an anti-BrdU primary antibody. After washing, incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of BrdU-positive cells among the total number of DAPI-stained cells.

Beta-Cell Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Beta-cell line or isolated islets.

-

Apoptosis-inducing agent (e.g., chronic high glucose, cytokines) as a positive control.

-

GKA3 solution.

-

Vehicle control.

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

-

Assay buffer.

-

Microplate reader.

Procedure:

-

Cell Treatment: Treat beta-cells or islets with the apoptosis-inducing agent in the presence or absence of GKA3 for the desired time. Include untreated controls.

-

Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer to release intracellular contents, including caspases.

-

Caspase-3 Assay: In a multi-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Calculate the fold-change in caspase-3 activity in the treated samples compared to the untreated control. Assess the ability of GKA3 to reduce the increase in caspase-3 activity induced by the apoptotic stimulus.

Conclusion

Glucokinase activators represent a promising therapeutic strategy for the treatment of type 2 diabetes. As exemplified by the data for representative compounds, GKA3 and its analogues potently enhance glucose-stimulated insulin secretion from pancreatic beta-cells by directly activating glucokinase and amplifying the downstream metabolic signaling cascade. Moreover, the beneficial effects of GKAs extend beyond acute insulin secretion, with evidence suggesting a role in promoting beta-cell proliferation and protecting against apoptosis through the modulation of the IRS-2/Akt/GSK3β signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds and their effects on beta-cell biology. Further research into the long-term efficacy and safety of GKAs will be crucial in realizing their full therapeutic potential.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator | Diabetes | American Diabetes Association [diabetesjournals.org]

- 6. Glucokinase Activation Ameliorates ER Stress–Induced Apoptosis in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Cell-Based Assay to Determine Glucokinase Activator 3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion (GSIS). Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing its affinity for glucose and enhancing its enzymatic activity. This mechanism makes GKAs a promising therapeutic target for type 2 diabetes.

Glucokinase Activator 3 (GKA3), also identified as BMS-820132, is an orally active and potent GKA with an AC50 of approximately 29-38 nM.[1] These application notes provide detailed protocols for cell-based assays to determine the activity of GKA3 by measuring its effect on glucose uptake and glucose-stimulated insulin secretion.

Data Presentation

The following tables summarize the expected quantitative data from cell-based assays evaluating the activity of this compound (BMS-820132).

Table 1: In Vitro Glucokinase Activation

| Parameter | Value | Reference |

| AC50 (Glucokinase Activation) | 29 nM | [1] |

Table 2: Cell-Based Assay Results for Glucokinase Activators

| Assay | Cell Line | Activator | Concentration | Endpoint | Fold Increase (vs. Vehicle) |

| Glucose Uptake | Primary Rat Hepatocytes | GKA23 | 10 µM | 2-Deoxy-D-[3H]-glucose uptake | ~18-fold |

| Glucose-Stimulated Insulin Secretion | Isolated Rat Islets | MK-0941 | 10 µM | Insulin Secretion | ~17-fold |

| Glucose-Stimulated Insulin Secretion | MIN6 Cells | GKA50 | 1 µM | Insulin Secretion | Concentration-dependent increase |

Note: Data for GKA23 and MK-0941 are provided as representative examples of the expected efficacy of glucokinase activators in these assays.

Signaling Pathway

The activation of glucokinase by GKA3 in pancreatic β-cells enhances the rate of glucose phosphorylation, leading to an increased ATP/ADP ratio. This change in the intracellular energy state triggers a signaling cascade that results in the secretion of insulin.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes a method to measure the effect of GKA3 on glucose-stimulated insulin secretion in the MIN6 pancreatic β-cell line.

Materials:

-

MIN6 cells

-

DMEM with 25 mM glucose, 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

-

This compound (GKA3) stock solution (in DMSO)

-

96-well cell culture plates

-

Insulin ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Culture MIN6 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48-72 hours until they reach 80-90% confluency.

-

Pre-incubation:

-

Gently wash the cells twice with KRBB containing low glucose (2.8 mM).

-

Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C.

-

-

Treatment:

-

Prepare KRBB solutions with low (2.8 mM) and high (16.7 mM) glucose concentrations.

-

For each glucose concentration, prepare parallel wells with and without various concentrations of GKA3 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

-

Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Calculate the fold increase in insulin secretion in the presence of GKA3 compared to the vehicle control at both low and high glucose concentrations.

Glucose Uptake Assay in Primary Hepatocytes

This protocol outlines a method to assess the effect of GKA3 on glucose uptake in primary rat hepatocytes using a radiolabeled glucose analog.

Materials:

-

Primary rat hepatocytes

-

Williams' E medium

-

DMEM (phenol red-free)

-

2-deoxy-D-[3H]-glucose

-

This compound (GKA3) stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Scintillation counter and vials

-

24-well cell culture plates

Procedure:

-

Cell Culture: Plate primary rat hepatocytes on collagen-coated 24-well plates in Williams' E medium and allow them to attach overnight.

-

Pre-incubation:

-

Wash the cells with DMEM (phenol red-free) containing 2 mM glucose.

-

Pre-incubate the cells in this medium for 30 minutes at 37°C.

-

-

Treatment and Glucose Uptake:

-

Prepare DMEM (phenol red-free) containing 5 mM glucose and 2-deoxy-D-[3H]-glucose (e.g., 1 µCi/mL).

-

Add various concentrations of GKA3 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the respective wells.

-

Incubate the cells for 1-2 hours at 37°C to allow for glucose uptake.

-

-

Washing:

-

Aspirate the radioactive medium.

-

Quickly wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glucose.

-

-

Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the total protein content in each well. Calculate the fold increase in glucose uptake in the presence of GKA3 compared to the vehicle control.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based assay to determine the activity of a glucokinase activator.

References

Application Notes: Oral Glucose Tolerance Test with Glucokinase Activator 3

Introduction

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that functions as a glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes.[1][2] In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism and dictates the rate of glucose-stimulated insulin secretion (GSIS).[3] In the liver, it controls glucose uptake and glycogen synthesis.[3] Due to its central role in glucose homeostasis, GK has become a significant therapeutic target for type 2 diabetes.[4]

Mechanism of Action of Glucokinase Activator 3 (GKA3)

Glucokinase Activators (GKAs) are small-molecule compounds that enhance the activity of the glucokinase enzyme. They bind to an allosteric site on the enzyme, inducing a conformational change that increases its affinity for glucose.[5] This action lowers the threshold for glucose activation, leading to a more robust metabolic response even at lower glucose concentrations.[5]

Specifically, in pancreatic β-cells, the activation of GK by a compound like GKA3 leads to increased glucose phosphorylation, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium ion (Ca2+) influx, and ultimately, enhanced insulin secretion.[1][4] This glucose-dependent mechanism of action is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.

Significance of the Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test (OGTT) is a widely used and standardized assay in both preclinical and clinical research to assess an organism's ability to handle a glucose load.[6] It provides critical insights into glucose tolerance, insulin resistance, and β-cell function.[7] By measuring blood glucose levels at multiple time points after an oral glucose challenge, researchers can evaluate the efficacy of novel therapeutic agents designed to improve glycemic control.[6]

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) with GKA3 in Mice

This protocol describes a method for evaluating the effect of this compound (GKA3) on glucose tolerance in a mouse model.

1. Materials and Reagents

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (GKA3)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

D-Glucose (Dextrose)

-

Sterile water or 0.9% saline solution

-

Handheld glucometer and test strips

-

Oral gavage needles (18-20 gauge)

-

Syringes (1 mL)

-

Animal scale

-

Blood collection tubes (e.g., EDTA-coated microvettes)

2. Animal Preparation

-

Acclimatize mice for at least one week before the experiment.

-

Fast the mice overnight (approximately 16 hours) before the OGTT. Ensure free access to water.[8]

-

On the day of the test, transfer mice to clean cages.[9]

3. GKA3 Formulation and Administration

-

Prepare a fresh solution of GKA3 in the chosen vehicle at the desired concentration (e.g., 1 mg/mL).

-

Weigh each mouse to calculate the precise dosing volume.

-

Administer GKA3 or vehicle via oral gavage at a specified dose (e.g., 10 mg/kg) 30-60 minutes prior to the glucose challenge.

4. OGTT Procedure

-

Time -30 min: Administer GKA3 or vehicle solution via oral gavage.

-

Time 0 min: Take a baseline blood sample from the tail vein. This is the fasting glucose level. Immediately following the blood draw, administer a 2 g/kg body weight glucose solution (typically a 20% solution) via oral gavage.[10]

-

Time 15, 30, 60, 90, and 120 min: Collect blood samples from the tail vein at each time point post-glucose administration.[10]

-

Gently massage the tail to promote blood flow for sample collection. A small drop of blood is sufficient for most modern glucometers.[8]

5. Blood Glucose Measurement

-

Use a calibrated handheld glucometer to measure blood glucose levels immediately after each sample collection.

-

Record the glucose reading for each mouse at every time point.

6. Data Analysis

-

Plot the mean blood glucose concentration versus time for both the vehicle-treated and GKA3-treated groups.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse using the trapezoidal rule.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the two groups. A significant reduction in the glucose AUC for the GKA3 group compared to the vehicle group indicates improved glucose tolerance.

Data Presentation

The following tables represent example data from an OGTT study comparing a vehicle control group to a GKA3-treated group.

Table 1: Blood Glucose Levels During OGTT

| Time Point (minutes) | Vehicle Control (mg/dL) | GKA3-Treated (mg/dL) |

| 0 (Fasting) | 95 ± 5 | 93 ± 4 |

| 15 | 250 ± 15 | 180 ± 12 |

| 30 | 350 ± 20 | 240 ± 18 |

| 60 | 280 ± 18 | 160 ± 15 |

| 90 | 180 ± 12 | 110 ± 8 |

| 120 | 120 ± 8 | 98 ± 6 |

| Data are presented as Mean ± SEM. |

Table 2: Glucose Area Under the Curve (AUC)

| Treatment Group | AUC (0-120 min) (mg/dL * min) | % Reduction vs. Vehicle |

| Vehicle Control | 25,500 ± 1,500 | - |

| GKA3-Treated | 15,900 ± 1,100 | 37.6% |

| Data are presented as Mean ± SEM. |

Visualizations

References

- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Glucose Tolerance Test in Mice [bio-protocol.org]

- 8. mmpc.org [mmpc.org]

- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

Application Notes and Protocols for the Use of Glucokinase Activator 3 in Diet-Induced Obese Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) activators (GKAs) are a class of therapeutic compounds being investigated for the treatment of type 2 diabetes mellitus. GK plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key rate-limiting step in glycolysis. In pancreatic β-cells, this action is linked to insulin secretion, while in the liver, it promotes glycogen synthesis and reduces hepatic glucose output.[1][2][3] Diet-induced obese (DIO) mouse models, typically using C57BL/6J mice fed a high-fat diet, are a standard preclinical model to study obesity, insulin resistance, and type 2 diabetes, mimicking key aspects of the human metabolic syndrome.[4][5]

This document provides detailed application notes and protocols for the use of Glucokinase activator 3 (GKA3) in DIO mouse models, based on findings from preclinical studies. While the specific compound "this compound" is referenced, protocols and data from studies on similar GKAs, such as GKA23 and AZD1656, are also included to provide a comprehensive overview of the application of this class of compounds.

Data Presentation

Table 1: Effects of Glucokinase Activators on Metabolic Parameters in DIO Mice

| Parameter | Treatment Group | Dosage & Administration | Duration | Outcome | Reference |

| Blood Glucose | This compound | 1.83 mg/kg (p.o., single dose) | Single Dose | Significantly lowered blood glucose during an Oral Glucose Tolerance Test (OGTT).[6] | [6] |

| GKA23 | 30 mg/kg (i.p., daily) | 12 days | Improved glucose tolerance in an OGTT.[1][3] | [1][3] | |

| AZD1656 | Not specified (gavage) | 4 weeks | Improved glucose tolerance in HFD-fed mice.[7][8][9] | [7][8][9] | |

| Plasma Insulin | GKA23 | 30 mg/kg (i.p., daily) | 12 days | Increased plasma insulin concentration during an OGTT.[1][3] | [1][3] |

| HOMA-IR | GKA23 | 30 mg/kg (i.p., daily) | 12 days | Significantly reduced, indicating improved insulin sensitivity. | [1] |

| Hepatic Lipid Accumulation | AZD1656 | Not specified (gavage) | 4 weeks | Increased hepatic lipid accumulation in HFD-fed mice.[7][8][9] | [7][8][9] |

| Plasma Triglycerides | GKA23 | 30 mg/kg (i.p., daily) | 12 days | Lowered plasma triglyceride levels.[1] | [1] |

| Body Weight | GKA23 | 30 mg/kg (i.p., daily) | 12 days | No significant change in body weight over the course of the study.[1] | [1] |

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model Protocol

This protocol describes the induction of obesity and insulin resistance in mice through a high-fat diet.

Materials:

-

Male C57BL/6J mice (6 weeks of age)[2]

-

High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets Inc., D12492)[2][10][11]

-

Control Diet: 10% kcal from fat (e.g., Research Diets Inc., D12450B)[2][10]

-

Standard animal housing and care facilities

Procedure:

-

Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.[2]

-

At 7 weeks of age, randomly assign mice to either the HFD or control diet group.

-

House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[12]

-

Provide the respective diets and water ad libitum for 16-18 weeks to induce the obese phenotype.[4][7][8][9]

-

Monitor body weight and food intake weekly.[10][12] HFD-fed mice are expected to gain significantly more weight and develop impaired glucose tolerance compared to the control group.[4][5]

-

At the end of the diet induction period, the DIO mice are ready for treatment with this compound.

This compound Administration Protocol

This protocol outlines the administration of GKA3 to DIO mice.

Materials:

-

This compound (Compound 11)[6]

-

Vehicle control (e.g., 0.25% Tween-20 in saline)[10]

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a stock solution of this compound at the desired concentration. A dosage of 1.83 mg/kg has been shown to be effective in a single-dose study.[6] For chronic studies, dosages of other GKAs have ranged from 30 mg/kg daily.[1][3]

-

Divide the DIO mice into treatment and vehicle control groups.

-

Administer this compound or vehicle via oral gavage (p.o.).[6] The volume of administration should be based on the individual mouse's body weight.

-

For a single-dose study, proceed with experimental measurements (e.g., OGTT) at a specified time post-administration.

-

For chronic studies, administer the compound daily for the desired duration (e.g., 4 weeks).[7][8][9]

Oral Glucose Tolerance Test (OGTT) Protocol

This protocol is used to assess glucose metabolism in response to a glucose challenge.

Materials:

-

Fasted DIO mice

-

Glucose solution (e.g., 20% dextrose in sterile saline)[13]

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail vein lancets, microvette tubes)

-

Timer

Procedure:

-

Fast the mice for 6 hours prior to the OGTT.[3][14] Ensure free access to water during the fasting period.

-

At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Immediately administer a glucose bolus of 1 g/kg body weight via oral gavage.[3][14]

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1]

-

Measure blood glucose levels at each time point using a glucometer.

-

Plasma can be separated from the collected blood for insulin analysis.

-

Plot the blood glucose concentration over time to generate a glucose tolerance curve. The Area Under the Curve (AUC) can be calculated to quantify glucose tolerance.

Signaling Pathways and Visualizations

Activation of glucokinase by GKA3 in the liver of DIO mice has been shown to impact two key metabolic pathways: the Unfolded Protein Response (UPR) via the PERK pathway and de novo lipogenesis .

Glucokinase Activation and Downstream Metabolic Effects

Caption: this compound enhances glucokinase activity, leading to increased glycolysis and subsequent activation of lipogenesis and the PERK-UPR pathway in hepatocytes.

Experimental Workflow for GKA3 Evaluation in DIO Mice

Caption: A typical experimental workflow for evaluating the effects of this compound in a diet-induced obese mouse model.

PERK-UPR Signaling Pathway

Recent studies have indicated that while GKAs improve glucose tolerance, they can also induce hepatic lipid accumulation, which subsequently activates the hepatic PERK-UPR (Protein Kinase RNA-like Endoplasmic Reticulum Kinase - Unfolded Protein Response) signaling pathway.[7][8][9][14] This suggests a potential mechanism for GKA-induced hepatic steatosis.

Caption: Activation of the PERK branch of the Unfolded Protein Response pathway in response to GKA-induced hepatic lipid accumulation.

References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gubra.dk [gubra.dk]

- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucose Tolerance Test in Mice [bio-protocol.org]

- 8. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]